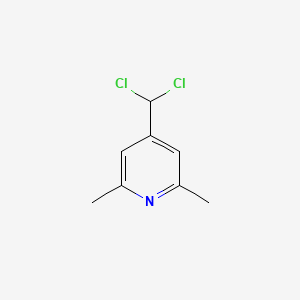

4-(Dichloromethyl)-2,6-dimethylpyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88237-13-2 |

|---|---|

Molecular Formula |

C8H9Cl2N |

Molecular Weight |

190.07 g/mol |

IUPAC Name |

4-(dichloromethyl)-2,6-dimethylpyridine |

InChI |

InChI=1S/C8H9Cl2N/c1-5-3-7(8(9)10)4-6(2)11-5/h3-4,8H,1-2H3 |

InChI Key |

BWEQREODJBGOBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Dichloromethyl 2,6 Dimethylpyridine

Strategies for Constructing the 2,6-Dimethylpyridine (B142122) Core with Dichloromethyl Functionality

The synthesis of 4-(Dichloromethyl)-2,6-dimethylpyridine can be approached from two fundamental directions: building the heterocyclic ring system with the dichloromethyl group already incorporated or modifying a pre-formed pyridine (B92270) scaffold.

De Novo Synthesis Approaches

De novo synthesis involves the construction of the pyridine ring from acyclic precursors. The most prominent method for pyridine ring formation is the Hantzsch Dihydropyridine (B1217469) Synthesis, first reported in 1881. wikipedia.org This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgnih.govorganic-chemistry.org

The initial product is a 1,4-dihydropyridine (B1200194), which can then be oxidized to the aromatic pyridine ring. wikipedia.orgorganic-chemistry.org To apply this method for the direct synthesis of the target compound, a precursor aldehyde containing the dichloromethyl group, such as dichloroacetaldehyde, would be required. The theoretical reaction would proceed as shown below.

Figure 1: Theoretical Hantzsch synthesis pathway using dichloroacetaldehyde. The resulting dihydropyridine would require subsequent oxidation to yield the final aromatic product.

While theoretically plausible, this approach presents challenges due to the reactivity of the dichloromethyl group, which may not be stable under the typical Hantzsch reaction conditions.

Functionalization of Pre-existing Pyridine Scaffolds

A more common and practical strategy is the modification of an existing pyridine derivative. The most logical precursor for this approach is 2,4,6-trimethylpyridine, also known as 2,4,6-collidine. nih.govwikipedia.org This method focuses on the selective chlorination of the methyl group at the 4-position of the pyridine ring.

Two primary pathways exist for this functionalization:

Direct Side-Chain Chlorination: This involves the direct, stepwise chlorination of the 4-methyl group of 2,4,6-collidine using a chlorinating agent under conditions that favor free-radical substitution. google.com

Chlorination and Subsequent Reduction: An alternative route involves the exhaustive chlorination of the 4-methyl group to a trichloromethyl (-CCl₃) group, followed by a selective reduction to the desired dichloromethyl (-CHCl₂) functionality. This method is particularly useful for achieving specific levels of chlorination and has been demonstrated in the synthesis of analogous compounds like 2,6-dimethoxy-4-(dichloromethyl)pyridine (B8419076) from its 4-(trichloromethyl) precursor. prepchem.com

Reaction Pathways and Mechanisms in Key Synthetic Routes

Understanding the mechanisms of the core reactions is crucial for controlling the synthesis and optimizing the yield of the final product.

Chlorination Reactions and Mechanistic Insights (e.g., via dichloroketene (B1203229) reactions)

The direct conversion of the 4-methyl group on the collidine ring to a dichloromethyl group proceeds via a free-radical chain reaction . This mechanism is analogous to the side-chain chlorination of toluene. doubtnut.com

The process consists of three main stages:

Initiation: The reaction is initiated by the formation of chlorine radicals (Cl•). This can be achieved by exposing elemental chlorine (Cl₂) to heat or ultraviolet (UV) light.

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized pyridyl-methyl radical and hydrogen chloride (HCl). This radical then reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, which continues the chain. This step is repeated to introduce the second chlorine atom.

Termination: The reaction ceases when radicals combine with each other.

A significant mechanistic challenge in the chlorination of methylpyridines is the basicity of the ring's nitrogen atom. The HCl generated as a byproduct protonates the nitrogen, forming a pyridinium (B92312) hydrochloride salt. google.comgoogle.com This salt is deactivated and has very low reactivity towards further radical chlorination, which can bring the reaction to a halt. google.comgoogle.com To overcome this, the reaction is typically carried out in the presence of a base or an acid scavenger, such as sodium carbonate (soda), to neutralize the HCl as it forms. google.com

While the prompt mentions dichloroketene, its reactions are not typically employed for this specific transformation. Dichloroketene, generated in situ, readily undergoes [2+2] cycloadditions with alkenes to form α,α-dichlorocyclobutanone derivatives and does not provide a direct pathway for the dichlorination of a methyl group on a pyridine ring. researchgate.net

Pyridine Ring Formation Methodologies

As introduced in section 2.1.1, the Hantzsch synthesis is a cornerstone of pyridine ring formation. nih.gov The mechanism involves several key steps:

One molecule of the β-ketoester reacts with ammonia to form an enamine intermediate.

A second molecule of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde precursor.

The enamine then acts as a nucleophile in a Michael addition to the resulting α,β-unsaturated carbonyl compound.

The final step is an intramolecular condensation involving the loss of a water molecule to form the 1,4-dihydropyridine ring.

Aromatization to the final pyridine product is achieved through oxidation, which can occur in a subsequent step or in a one-pot synthesis using an oxidizing agent like ferric chloride or potassium permanganate. wikipedia.org

Optimization of Synthetic Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound.

For the direct chlorination of 2,4,6-collidine , key parameters include temperature, solvent, and the management of the HCl byproduct. Research has shown that maintaining a reaction temperature between 40°C and 80°C in an inert solvent like carbon tetrachloride is effective. google.com The continuous neutralization of HCl is paramount; this can be achieved by using an inorganic base or by carefully controlling the pH of the reaction mixture to keep it within an optimal range of 0.5 to 3. google.comgoogle.com Below this range, the unreactive hydrochloride salt dominates, and above it, elemental chlorine can ionize, inhibiting the formation of chlorine radicals. googleapis.com

For the reduction of a 4-(trichloromethyl) precursor , specific conditions have been reported for a similar substrate, which are likely applicable here. The reaction using stannous chloride dihydrate as the reducing agent in acetone (B3395972) with the presence of concentrated hydrochloric acid, followed by heating to reflux, has been shown to be effective, yielding 65.8% of the desired dichloromethyl product. prepchem.com

The following interactive tables summarize the optimized conditions for these key synthetic routes.

Table 1: Optimized Conditions for Direct Side-Chain Chlorination Use the filter to select a specific parameter.

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 2,4,6-Trimethylpyridine (Collidine) | google.com |

| Chlorinating Agent | Elemental Chlorine (Cl₂) | google.com |

| Solvent | Inert solvent (e.g., Carbon Tetrachloride) | google.com |

| Temperature | 40 - 80 °C | google.com |

| Key Additive | Inorganic HCl binding agent (e.g., Soda) | google.com |

Table 2: Optimized Conditions for Reduction of 4-(Trichloromethyl) Precursor Use the filter to select a specific parameter.

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 4-(Trichloromethyl)-2,6-dimethylpyridine | prepchem.com |

| Reducing System | Stannous chloride dihydrate / Conc. HCl | prepchem.com |

| Solvent | Acetone | prepchem.com |

| Temperature | Reflux (approx. 60 °C) | prepchem.com |

| Yield | 65.8% (for analogous 2,6-dimethoxy compound) | prepchem.com |

Catalytic Systems and Reagents Utilized

Specific catalytic systems for the synthesis of this compound have not been identified. However, the synthesis of related pyridine derivatives sometimes involves the use of iron-containing compounds. For instance, the hydroxymethylation of dimethyl pyridine-2,6-dicarboxylate (B1240393) utilizes ferrous sulfate (B86663) as part of the reaction process. researchgate.net This suggests that iron-based catalysts could potentially play a role in transformations on the pyridine ring, although their applicability to the dichloromethylation of 2,6-dimethylpyridine is not documented.

Solvent Effects and Temperature Regimes

Information regarding the specific solvent effects and optimal temperature regimes for the synthesis of this compound is not available.

Purification and Isolation Techniques for the Compound

Validated purification and isolation techniques specifically for this compound are not described in the available resources. For other chloromethylated pyridine derivatives, such as 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine hydrochloride, purification methods involve washing with a mixed solvent system of acetone and petroleum ether. google.com Another common purification technique for related compounds is crystallization from a suitable solvent, such as hexane. prepchem.com It is plausible that similar techniques could be adapted for the purification of this compound, but specific parameters have not been reported.

Reactivity and Transformation Pathways of 4 Dichloromethyl 2,6 Dimethylpyridine

Electrophilic and Nucleophilic Reactions Involving the Dichloromethyl Group

The dichloromethyl group is a versatile functional handle, enabling a variety of chemical transformations at the 4-position of the 2,6-dimethylpyridine (B142122) ring. Its reactivity is largely dictated by the stability of intermediates formed at this benzylic-like position.

The hydrolysis of the dichloromethyl group provides a direct pathway to the corresponding aldehyde, 2,6-dimethyl-4-pyridinecarboxaldehyde. This transformation typically proceeds under acidic or neutral conditions, where the dichloromethyl group is converted to a geminal diol, which then readily dehydrates to the aldehyde.

While specific conditions for the hydrolysis of 4-(dichloromethyl)-2,6-dimethylpyridine are not extensively detailed in readily available literature, the general transformation of dichloromethylarenes to aldehydes is a well-established synthetic method. For instance, the hydrolysis of 2-(2,6-dichlorophenyl)-4,6-dimethyl-1,3-dioxane has been studied, demonstrating the susceptibility of related structures to hydrolysis.

| Reactant | Product | Reagents and Conditions |

| This compound | 2,6-Dimethyl-4-pyridinecarboxaldehyde | H₂O, heat or acid catalysis |

Reaction conditions are generalized based on typical hydrolysis of dichloromethyl groups.

The carbon atom of the dichloromethyl group is electrophilic and can undergo nucleophilic substitution. Given the benzylic-like nature of this position, these reactions can proceed through either S_N1 or S_N2 pathways, depending on the nucleophile and reaction conditions. Stronger nucleophiles and less polar solvents favor an S_N2 mechanism, while weaker nucleophiles and polar, protic solvents can promote an S_N1 pathway via a stabilized carbocation intermediate.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to the formation of a diverse range of 4-substituted 2,6-dimethylpyridine derivatives. For example, reaction with amines would yield the corresponding amino-substituted products. The study of nucleophilic aromatic substitution on various chloro-substituted nitrogen heterocycles provides a basis for understanding these potential reactions mdpi.comclockss.orgnih.govnih.gov.

| Nucleophile | Product |

| R₂NH (Secondary Amine) | 4-(bis(dialkylamino)methyl)-2,6-dimethylpyridine |

| ROH (Alcohol) | 4-(alkoxymethyl)-2,6-dimethylpyridine (after subsequent steps) |

| RSH (Thiol) | 4-(bis(alkylthio)methyl)-2,6-dimethylpyridine |

Products shown are illustrative of potential nucleophilic substitution reactions.

The dichloromethyl group can be reduced to a methyl group, affording 4,6-dimethyl-2-picoline. This transformation can be achieved through various reductive methods, including catalytic hydrogenation or using metal-based reducing agents. The conditions for such reductions are often tailored to be compatible with the pyridine (B92270) ring, which itself can be susceptible to reduction under harsh conditions.

The benzylic-like C-H bond in a potential monochlorinated intermediate, or the C-Cl bonds themselves, can be susceptible to radical reactions. Free radical halogenation at the benzylic position is a common transformation, suggesting that further halogenation of the dichloromethyl group could be possible under radical conditions. Conversely, radical-initiated reductions or couplings could also be envisioned. Studies on radical reactions of pyridines and related heterocycles indicate that these species can be trapped by radical precursors nih.gov. The formation of radical anions of related pyridine aldehydes has also been observed researchgate.net.

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a nucleophilic and basic center. However, the presence of two methyl groups at the 2- and 6-positions introduces steric hindrance, which can modulate its reactivity compared to unhindered pyridines researchgate.net.

The pyridine nitrogen can react with electrophiles such as alkyl halides to form quaternary pyridinium (B92312) salts. This quaternization reaction is a fundamental process for modifying the electronic properties of the pyridine ring. Despite the steric hindrance from the ortho-methyl groups, quaternization of 2,6-lutidine derivatives is possible, although it may require more forcing conditions compared to pyridine itself. Microwave-assisted quaternization has been shown to be effective for various pyridine derivatives researchgate.net.

N-oxidation of the pyridine nitrogen can be achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. The resulting pyridine N-oxide exhibits altered reactivity, with the oxygen atom being able to direct further functionalization of the pyridine ring. The electronic nature of the substituents on the pyridine ring can influence the ease of N-oxidation acs.orgscripps.edursc.org.

| Reaction | Reagent | Product |

| Quaternization | CH₃I | 4-(Dichloromethyl)-1,2,6-trimethylpyridinium iodide |

| N-Oxidation | m-CPBA | This compound 1-oxide |

Illustrative examples of quaternization and N-oxidation reactions.

Coordination Chemistry and Ligand Design Studies

While specific studies focusing exclusively on the coordination chemistry of this compound are not extensively documented in publicly available literature, its potential as a ligand can be inferred from the behavior of related pyridine derivatives. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a classical Lewis base capable of coordinating to a wide range of metal centers.

The electronic properties of the substituents on the pyridine ring significantly influence its coordination ability. The two methyl groups at the 2- and 6-positions are electron-donating, which should enhance the basicity of the pyridine nitrogen and favor stronger coordination to metal ions. However, these methyl groups also introduce steric hindrance around the nitrogen atom, which can affect the geometry and stability of the resulting metal complexes. This steric crowding is a well-known feature of 2,6-lutidine (2,6-dimethylpyridine) and its derivatives.

The dichloromethyl group at the 4-position is strongly electron-withdrawing. This electronic effect would decrease the electron density on the pyridine ring and, consequently, reduce the basicity of the nitrogen atom. This interplay between the electron-donating methyl groups and the electron-withdrawing dichloromethyl group creates a unique electronic profile for this ligand.

Design studies for ligands often exploit such electronic and steric tunability. This compound could be a precursor for more elaborate ligands. For instance, hydrolysis of the dichloromethyl group would yield the corresponding aldehyde, 2,6-dimethylpyridine-4-carbaldehyde. This aldehyde can then be used to synthesize a variety of Schiff base ligands with diverse coordination pockets and electronic properties.

Transformations of the Methyl Groups at the 2,6-Positions

The methyl groups at the 2- and 6-positions of the pyridine ring are susceptible to a range of functionalization reactions, primarily due to the acidity of their protons. The adjacent electron-withdrawing pyridine ring acidifies these protons, making them amenable to deprotonation by strong bases.

Deprotonation and Alkylation: The use of strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA), can deprotonate one of the methyl groups to form a lithiated intermediate. This nucleophilic species can then react with various electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds at the side chain. The presence of the electron-withdrawing dichloromethyl group at the 4-position is expected to further increase the acidity of the 2, and 6-methyl protons, potentially facilitating their deprotonation under milder conditions compared to unsubstituted 2,6-lutidine.

Oxidation: The methyl groups can be oxidized to various functional groups. For example, oxidation with selenium dioxide (SeO₂) can yield the corresponding aldehydes (formyl groups). More vigorous oxidation conditions can lead to the formation of carboxylic acids.

Halogenation: Radical halogenation of the methyl groups is another possible transformation, although controlling the degree of halogenation can be challenging.

These side-chain functionalization reactions provide a powerful tool for modifying the structure of this compound, enabling the synthesis of a wide array of derivatives with tailored properties.

Multi-Component Reactions and Cascade Transformations Incorporating the Compound

While specific examples of multi-component reactions (MCRs) or cascade transformations that directly utilize this compound as a starting material are not readily found in the literature, its conversion to 2,6-dimethylpyridine-4-carbaldehyde opens up numerous possibilities for its inclusion in such reactions.

Pyridine aldehydes are valuable building blocks in MCRs. For example, they can participate in:

Hantzsch Dihydropyridine (B1217469) Synthesis: In a variation of the classical Hantzsch synthesis, a pyridine aldehyde can react with a β-ketoester and a source of ammonia (B1221849) to form a dihydropyridine derivative.

Biginelli-type Reactions: Pyridine aldehydes can also be employed in Biginelli-type reactions with a β-dicarbonyl compound and urea or thiourea to generate dihydropyrimidinones or thiones bearing a substituted pyridyl group.

Ugi and Passerini Reactions: As the aldehyde component, 2,6-dimethylpyridine-4-carbaldehyde could be used in Ugi four-component reactions or Passerini three-component reactions to rapidly generate complex molecular scaffolds.

The concept of cascade transformations involves a series of intramolecular or intermolecular reactions that occur sequentially in a single pot. A potential cascade reaction involving this compound could start with the in-situ hydrolysis of the dichloromethyl group to the aldehyde, which then triggers a subsequent reaction, such as an intramolecular condensation with a functionalized side chain at the 2- or 6-position.

Stereochemical Considerations in Reactions of the Compound

Stereochemical considerations in reactions involving this compound would primarily arise in several scenarios:

Reactions at the Dichloromethyl Group: If the two chlorine atoms of the dichloromethyl group are substituted sequentially by two different nucleophiles, a chiral center would be created at the benzylic-like position. The stereochemical outcome of the second substitution would depend on the nature of the intermediate and the reaction conditions.

Asymmetric Transformations of the Side Chains: If the functionalization of the methyl groups at the 2- and 6-positions is carried out using chiral reagents or catalysts, it would be possible to introduce chirality into the molecule. For instance, an asymmetric deprotonation followed by reaction with an electrophile could lead to an enantiomerically enriched product.

Participation in Stereoselective Multi-Component Reactions: When the derived 2,6-dimethylpyridine-4-carbaldehyde is used in stereoselective MCRs, such as an asymmetric Biginelli or Hantzsch reaction, the stereochemistry of the newly formed chiral centers in the product would be controlled by the chiral catalyst or auxiliary employed.

The steric bulk of the 2,6-dimethyl groups can also play a role in directing the stereochemical outcome of reactions at the 4-position by influencing the approach of reagents.

Spectroscopic and Structural Elucidation Methodologies for 4 Dichloromethyl 2,6 Dimethylpyridine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, spin-spin couplings, and integration of signals, the precise arrangement of atoms within 4-(Dichloromethyl)-2,6-dimethylpyridine can be determined.

Proton (¹H) NMR Methodologies for Characterization

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in the molecule. The spectrum of this compound is expected to show three distinct signals corresponding to the different proton environments.

Aromatic Protons (H-3, H-5): The two equivalent protons on the pyridine (B92270) ring at positions 3 and 5 are expected to appear as a singlet in the aromatic region, typically between δ 7.0-8.0 ppm. Their chemical shift is influenced by the electron-withdrawing nature of the nitrogen atom and the substituent groups.

Dichloromethyl Proton (-CHCl₂): The single proton of the dichloromethyl group is significantly deshielded by the two adjacent chlorine atoms. This results in a characteristic downfield singlet, anticipated in the range of δ 6.5-7.0 ppm.

Methyl Protons (-CH₃): The six equivalent protons of the two methyl groups at positions 2 and 6 will produce a sharp singlet further upfield, generally around δ 2.5 ppm, due to the shielding effect of the adjacent carbon atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-3, H-5) | 7.20 | Singlet | 2H |

| Dichloromethyl (-CHCl₂) | 6.60 | Singlet | 1H |

Carbon-¹³C NMR Techniques for Structural Confirmation

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the molecular structure.

Aromatic Carbons: The pyridine ring will exhibit four distinct signals. The carbons attached to the methyl groups (C-2, C-6) are expected to resonate at a different frequency than the carbons adjacent to the nitrogen (C-3, C-5) and the carbon bearing the dichloromethyl group (C-4). Typically, pyridine ring carbons appear in the δ 120-160 ppm range.

Dichloromethyl Carbon (-CHCl₂): The carbon of the dichloromethyl group is attached to two electronegative chlorine atoms, causing its signal to appear downfield, often in the δ 60-80 ppm region.

Methyl Carbons (-CH₃): The carbons of the two equivalent methyl groups will produce a single signal in the upfield region of the spectrum, usually around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-6 | 158.0 |

| C-4 | 149.0 |

| C-3, C-5 | 123.0 |

| -CHCl₂ | 70.0 |

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, COSY would primarily confirm the lack of coupling between the three distinct proton singlets, reinforcing their isolated nature within the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment would definitively link the aromatic proton signal to the C-3/C-5 carbon signal, the dichloromethyl proton signal to the -CHCl₂ carbon signal, and the methyl proton signal to the -CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the substitution pattern. For instance, correlations would be expected between the methyl protons and the C-2/C-6 and C-3/C-5 carbons. The dichloromethyl proton would show correlations to the C-4 and C-3/C-5 carbons, and the aromatic protons would correlate with C-2/C-6, C-4, and the dichloromethyl carbon.

Nitrogen-¹⁵N NMR Studies of Pyridine Core

Nitrogen-¹⁵N NMR spectroscopy is a specialized technique that provides direct information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the ¹⁵N nucleus is highly sensitive to substituent effects and solvent interactions. acs.org For substituted pyridines, the ¹⁵N chemical shift can vary significantly. mdpi.comresearchgate.net The presence of electron-donating methyl groups and an electron-withdrawing dichloromethyl group will influence the shielding of the nitrogen atom. The expected chemical shift for the nitrogen in this compound would provide valuable data for comparison with other pyridine derivatives and for computational studies. In the solid state, the ¹⁵N chemical shift of pyridine is approximately -63 ppm relative to nitromethane. mdpi.com

Infrared (IR) and Raman Spectroscopic Analysis Methodologies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Vibrational Mode Assignment for Functional Group Identification

The IR and Raman spectra of this compound will display a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

C-H Vibrations:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching of the methyl and dichloromethyl groups will be observed in the 2850-3000 cm⁻¹ range. scifiniti.com

C=C and C=N Ring Vibrations: The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) produce a series of sharp bands in the 1400-1650 cm⁻¹ region. mdpi.com

C-H Bending Vibrations:

Methyl C-H Bends: Asymmetric and symmetric bending vibrations of the methyl groups are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. scifiniti.com

C-Cl Vibrations: The stretching vibrations of the C-Cl bonds in the dichloromethyl group are expected to produce strong bands in the fingerprint region, typically between 600-800 cm⁻¹. The specific frequencies can help confirm the presence of the dichloromethyl group. researchgate.net

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1650 |

| Methyl C-H Bend | 1375 - 1450 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a critical analytical tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their mass-to-charge ratio and fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in determining the precise elemental composition of a molecule. For this compound, with a chemical formula of C₈H₉Cl₂N, the theoretical exact mass can be calculated. This calculated mass would then be compared against the experimentally determined mass from an HRMS analysis to confirm the elemental formula.

However, a thorough review of scientific literature and chemical databases reveals a lack of publicly available experimental high-resolution mass spectrometry data specifically for this compound. Therefore, no experimental data can be presented in this section.

Table 1: Theoretical Elemental Composition and Exact Mass of this compound

| Element | Symbol | Count | Atomic Mass | Total Mass |

|---|---|---|---|---|

| Carbon | C | 8 | 12.00000 | 96.00000 |

| Hydrogen | H | 9 | 1.00783 | 9.07047 |

| Chlorine | Cl | 2 | 34.96885 | 69.93770 |

| Nitrogen | N | 1 | 14.00307 | 14.00307 |

| Total | | | | 189.01124 |

Note: The table above is based on theoretical calculations of the most abundant isotopes.

In mass spectrometry, the fragmentation pattern of a molecule provides a unique fingerprint that aids in its structural identification. When this compound is subjected to ionization, it is expected to fragment in a predictable manner, with the resulting fragment ions being indicative of its structure. Key fragmentation pathways would likely involve the loss of chlorine atoms, the dichloromethyl group, or methyl groups from the pyridine ring.

Despite the theoretical possibility of predicting fragmentation pathways, there is no published experimental mass spectrometry data detailing the fragmentation pattern of this compound. As such, a definitive analysis of its fragmentation for structural inference cannot be provided at this time.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

The definitive method for elucidating the solid-state structure of a compound is single-crystal X-ray diffraction. This technique would involve growing a suitable single crystal of this compound, which is then exposed to an X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed three-dimensional model of the molecule's structure.

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that no single-crystal X-ray diffraction studies have been reported for this compound. Consequently, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available.

Table 2: Status of Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Not Determined |

| Space Group | Not Determined |

| Unit Cell Dimensions | Not Determined |

| Bond Lengths | Not Determined |

An analysis of the crystal structure would also reveal how molecules of this compound pack together in the solid state and what intermolecular forces govern this arrangement. Potential interactions could include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the pyridine nitrogen or the dichloromethyl group.

Given the absence of a determined crystal structure for this compound, no information on its crystal packing or specific intermolecular interactions can be discussed.

Other Advanced Spectroscopic and Diffraction Techniques

Beyond mass spectrometry and X-ray crystallography, other advanced techniques could provide further structural information. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for confirming the connectivity of atoms in the molecule. Infrared (IR) spectroscopy could identify characteristic vibrations of the functional groups present.

However, similar to the techniques discussed above, a review of the available scientific literature does not yield any published data from these other advanced spectroscopic or diffraction methods for this compound.

Computational and Theoretical Investigations of 4 Dichloromethyl 2,6 Dimethylpyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's electronic structure and the optimization of its geometry. These calculations solve the Schrödinger equation, or approximations of it, to provide information on electron distribution, molecular orbital energies, and geometric parameters like bond lengths and angles. For 4-(dichloromethyl)-2,6-dimethylpyridine, these methods can elucidate how the electron-withdrawing dichloromethyl group and electron-donating methyl groups influence the electronic properties of the pyridine (B92270) ring.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mostwiedzy.pl It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov DFT calculations can be used to optimize the molecular geometry of this compound to its lowest energy (ground state) conformation. mostwiedzy.pl

From this optimized geometry, various ground state properties can be determined. These include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, electronic properties such as dipole moment, partial atomic charges, and molecular electrostatic potential (MEP) can be calculated. The MEP map, for instance, would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atom is expected to be a region of high electron density, while the dichloromethyl group would be electron deficient.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound This table presents illustrative data based on typical results from DFT calculations (e.g., at the B3LYP/6-31G(d) level) for similar substituted pyridine molecules. Actual values would require specific computation for this compound.

| Property | Value | Description |

| Total Energy | -X Hartrees | The total electronic energy of the molecule in its optimized ground state. |

| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule, arising from the asymmetrical distribution of charge. |

| C4-C(Cl₂) Bond Length | ~1.52 Å | The distance between the pyridine ring's C4 carbon and the carbon of the dichloromethyl group. |

| C-Cl Bond Length | ~1.78 Å | The average length of the carbon-chlorine bonds in the dichloromethyl group. |

| C2-N-C6 Bond Angle | ~118° | The angle within the pyridine ring, influenced by the methyl substituents. |

| NBO Charge on N | -0.65 e | Natural Bond Orbital analysis showing a significant negative partial charge on the nitrogen atom. |

| NBO Charge on C(Cl₂) | +0.20 e | Natural Bond Orbital analysis indicating a positive partial charge on the carbon of the dichloromethyl group. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller–Plesset perturbation theory (MP2) provide a rigorous way to study electronic structure. mostwiedzy.plresearchgate.net

For this compound, ab initio calculations would provide a detailed description of the molecular orbitals (MOs), including their shapes and energy levels. This analysis is crucial for understanding the molecule's electronic transitions and reactivity. While computationally more demanding than DFT, ab initio methods can offer a higher level of theory and are often used as a benchmark for other computational techniques. researchgate.net These calculations would confirm the influence of the substituents on the electronic landscape of the pyridine ring, detailing how the orbitals are stabilized or destabilized.

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways, calculate energy barriers, and characterize the transient species known as transition states.

Transition state theory (TST) provides a framework for understanding reaction rates by examining the properties of the "activated complex" or transition state—the highest energy point along the reaction coordinate. wikipedia.orglibretexts.org Computational chemistry allows for the precise location of these transition states on the potential energy surface.

For this compound, transition state calculations could be employed to study various potential reactions. For example, the mechanism of nucleophilic substitution at the dichloromethyl group could be investigated. By calculating the energy barrier (activation energy) for a proposed mechanism, its feasibility can be assessed. libretexts.org These calculations involve optimizing the geometry of the transition state structure and confirming it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. ox.ac.uk Such studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. acs.org

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

An FMO analysis of this compound would reveal the spatial distribution of these key orbitals. The HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen atom. The LUMO, conversely, would likely have significant contributions from the electron-withdrawing dichloromethyl group, particularly the σ* anti-bonding orbitals of the C-Cl bonds.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound This table contains representative data derived from the principles of FMO theory as applied to substituted pyridines. The exact energy values and distributions would need to be determined by specific quantum chemical calculations.

| Orbital | Energy (eV) | Description and Implication for Reactivity |

| HOMO | -6.8 eV | Highest Occupied Molecular Orbital. Localized on the pyridine ring and nitrogen atom. This region is the primary site for electrophilic attack. |

| LUMO | -1.2 eV | Lowest Unoccupied Molecular Orbital. Localized primarily on the dichloromethyl group (C-Cl σ* orbitals). This region is the primary site for nucleophilic attack. |

| HOMO-LUMO Gap | 5.6 eV | The energy difference between the HOMO and LUMO. This relatively large gap suggests good kinetic stability for the molecule. |

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the dichloromethyl group to the pyridine ring.

Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating this bond and calculating the energy at each step. This process helps to identify the most stable conformer (the global energy minimum) as well as any other low-energy conformers (local minima) and the energy barriers to rotation between them. mdpi.com The stability of different conformers is governed by a combination of steric hindrance (repulsion between bulky groups) and electronic effects (such as hyperconjugation or dipole-dipole interactions). For this molecule, the analysis would focus on the steric interactions between the chlorine atoms and the hydrogen atoms at positions 3 and 5 of the pyridine ring. Energy minimization studies would pinpoint the dihedral angle that results in the most stable, lowest-energy structure. nih.gov

Table 3: Hypothetical Conformational Energy Profile of this compound This table illustrates the results of a potential energy surface scan for rotation around the C4-C(Cl₂) bond. The dihedral angle is defined by H-C(Cl₂)-C4-C3. The energies are relative to the most stable conformer.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 1.5 | Eclipsed: One C-Cl bond is eclipsed with the C4-C3 bond, leading to steric strain. |

| 60 | 0.0 | Staggered (Global Minimum): The C-H and C-Cl bonds are staggered relative to the pyridine ring, minimizing steric repulsion. |

| 120 | 1.6 | Eclipsed: One C-Cl bond is eclipsed with the C4-C5 bond, leading to steric strain. |

| 180 | 0.2 | Staggered (Local Minimum): A staggered conformation, slightly higher in energy than the global minimum. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can then be correlated with experimental data to confirm structures and understand electronic and vibrational characteristics. For this compound, Density Functional Theory (DFT) would be the most common and effective method employed.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a valuable tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding constants of nuclei, which are then converted into chemical shifts.

For this compound, ¹H and ¹³C NMR chemical shifts would be calculated. The process involves:

Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation. This is a crucial step as chemical shifts are sensitive to the molecular geometry.

Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each atom are calculated.

Chemical Shift Calculation: The calculated shielding values are referenced against the shielding of a standard compound (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations, is presented below. The actual values would depend on the level of theory (functional and basis set) and the solvent model used.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H (meta) | 7.2 - 7.5 | 120 - 125 |

| CH₃ | 2.4 - 2.6 | 20 - 25 |

| CHCl₂ | 6.5 - 6.8 | 70 - 75 |

| Pyridine-C (ipso) | - | 155 - 160 |

Note: These are illustrative values. Actual computational results would provide more precise predictions.

The simulation of vibrational spectra, such as Infrared (IR) and Raman spectra, provides insight into the vibrational modes of a molecule. These simulations are also typically performed using DFT. The calculation involves determining the second derivatives of the energy with respect to the atomic positions, which gives the force constants and, subsequently, the vibrational frequencies.

For this compound, the simulated vibrational spectrum would reveal characteristic frequencies for the stretching and bending modes of its functional groups. Key vibrational modes would include:

C-H stretching of the methyl groups and the pyridine ring.

C-N stretching within the pyridine ring.

C-C stretching of the ring.

C-Cl stretching of the dichloromethyl group.

Various bending and deformation modes.

A comparison of the computed frequencies with experimental IR and Raman data can aid in the assignment of spectral bands. It is common practice to scale the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3050 - 3150 |

| C-H stretch (aliphatic) | 2900 - 3000 |

| C=N/C=C stretch (ring) | 1400 - 1600 |

Note: These are illustrative values and would be more precisely determined in a specific computational study.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules. MD simulations model the atomic motions of a system over time by integrating Newton's laws of motion.

An MD simulation of this compound in a solvent (e.g., water or an organic solvent) could reveal:

Solvation Structure: How solvent molecules arrange around the solute molecule.

Hydrogen Bonding: The potential for hydrogen bond formation between the pyridine nitrogen and protic solvents.

Conformational Dynamics: The flexibility of the dichloromethyl group and its rotational dynamics.

Transport Properties: Diffusion coefficients and other transport properties of the molecule in a given medium.

For example, a study on the related compound 2,6-lutidine in water used MD simulations to investigate the miscibility gap and the role of hydrogen bonding in the solution's phase behavior. Similar studies on this compound could provide valuable insights into its physical and chemical properties in solution.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Chloromethyl)-2,6-dimethylpyridine |

| 2,6-lutidine |

Applications of 4 Dichloromethyl 2,6 Dimethylpyridine in Chemical Synthesis and Catalysis

Role as a Precursor for Advanced Pyridine (B92270) Derivatives

The dichloromethyl group in 4-(dichloromethyl)-2,6-dimethylpyridine is a key functional handle that can be readily transformed into other valuable chemical moieties. This makes the compound an important precursor for a variety of advanced pyridine derivatives, including aldehydes, carboxylic acids, and other organohalogen compounds.

Synthesis of Aldehyde and Carboxylic Acid Derivatives

The conversion of the dichloromethyl group to an aldehyde or a carboxylic acid is a fundamental transformation that highlights the utility of this compound as a synthetic intermediate.

The hydrolysis of the dichloromethyl group provides a direct route to 2,6-dimethylisonicotinaldehyde . This reaction is typically carried out under acidic conditions, where the geminal dichloride is converted to a geminal diol, which then readily dehydrates to form the corresponding aldehyde.

Further oxidation of 2,6-dimethylisonicotinaldehyde, or direct oxidation of the dichloromethyl precursor under more vigorous conditions, yields 2,6-dimethylisonicotinic acid cookechem.comlabshake.com. This carboxylic acid derivative is a valuable building block in its own right, finding applications in the synthesis of pharmaceuticals and other fine chemicals. A common method for the synthesis of 2,6-pyridinedicarboxylic acid involves the oxidation of 2,6-dimethyl-pyridine using an oxidizing agent like potassium permanganate in an acidic medium google.com.

| Precursor | Product | Transformation |

| This compound | 2,6-Dimethylisonicotinaldehyde | Hydrolysis |

| This compound | 2,6-Dimethylisonicotinic acid | Oxidation |

| 2,6-Dimethylisonicotinaldehyde | 2,6-Dimethylisonicotinic acid | Oxidation |

Formation of Other Organohalogen Compounds

The dichloromethyl group can also be a precursor to other organohalogen functionalities. For instance, fluorination reactions can be employed to replace the chlorine atoms with fluorine, leading to the formation of difluoromethyl or trifluoromethylpyridines. These fluorinated derivatives are of particular interest in the agrochemical and pharmaceutical industries due to the unique properties conferred by the fluorine atoms nih.govjst.go.jp. The synthesis of trifluoromethylpyridines is a key area of research, with various methods being developed for their efficient production nih.govjst.go.jp. Pyridine-containing pesticides are noted for their high efficiency and low toxicity agropages.com.

Utility as a Building Block in Heterocyclic Synthesis

This compound serves as a valuable building block in the construction of more complex heterocyclic systems. The reactive nature of the dichloromethyl group allows for its participation in cyclization reactions with various nucleophiles to form fused heterocyclic structures. For example, reaction with binucleophiles can lead to the formation of new rings fused to the pyridine core, expanding the structural diversity of accessible compounds nih.govscirp.org. The Hantzsch synthesis is a well-known method for producing dihydropyridines, which are important in pharmaceuticals nih.gov.

Applications in Fine Chemical Synthesis

The versatility of this compound as a precursor to aldehydes, carboxylic acids, and other functionalized pyridines makes it a valuable intermediate in fine chemical synthesis. These derivatives are integral to the production of a range of specialized chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals nih.govmedchemexpress.comaurorium.com. Pyridine-based compounds are crucial as agrochemicals, functioning as fungicides, insecticides, and herbicides nih.gov. The derivatives of methylpyridine are particularly important in the agrochemical industry agropages.com. For instance, 2,6-dimethylpyridine (B142122) is a key building block in the development of drugs and APIs aurorium.com.

Investigation as a Ligand in Metal-Catalyzed Reactions

The pyridine nucleus is a well-established ligand in coordination chemistry and homogeneous catalysis alfachemic.comresearchgate.nettandfonline.com. The nitrogen atom's lone pair of electrons can coordinate to a metal center, and the electronic properties of the pyridine ring can be tuned by substituents. The presence of a dichloromethyl group at the 4-position of 2,6-dimethylpyridine introduces an electron-withdrawing effect, which can modulate the ligand's coordination properties.

Catalyst Design and Performance Studies

The design of new ligands is crucial for the development of novel catalysts with improved activity and selectivity acs.org. Pyridine-based ligands have been extensively used in a variety of metal-catalyzed reactions nih.gov. The electronic and steric properties of the substituents on the pyridine ring play a significant role in the performance of the resulting metal complexes in catalysis nih.gov. While specific studies on this compound as a ligand are not extensively documented, its derivatives, such as those where the dichloromethyl group is converted to other functionalities, can be envisioned as components of more complex ligand architectures nih.gov. The ability to functionalize this compound opens avenues for creating tailored ligands for specific catalytic applications.

Material Science Applications

The pyridine moiety is a well-established structural motif in materials science due to its electronic properties, coordination capabilities, and contribution to the thermal stability of materials. Generally, pyridine derivatives are integral to the development of a wide array of functional materials, including those for electronics, optics, and catalysis.

In principle, the dichloromethyl group of this compound could serve as a reactive site for polymerization reactions. For instance, it could potentially undergo reactions to form vinyl groups or other polymerizable functionalities, thereby transforming the molecule into a monomer. This monomer could then be used in addition or condensation polymerization to create polymers with pyridine units in the backbone or as pendant groups. Such polymers could exhibit interesting properties for applications in areas like ion exchange resins, conductive polymers, or materials with specific optical properties. However, specific studies or documented syntheses employing this compound for this purpose have not been identified in the surveyed literature.

Pyridine-containing compounds are frequently incorporated into functional materials to impart specific properties. The nitrogen atom in the pyridine ring can act as a ligand for metal ions, making these materials useful in catalysis or as sensors. The aromatic nature of the pyridine ring can also contribute to the electronic properties of materials, finding use in organic light-emitting diodes (OLEDs) and other electronic devices.

Future Research Directions and Interdisciplinary Perspectives on 4 Dichloromethyl 2,6 Dimethylpyridine

Emerging Synthetic Strategies for Enhanced Sustainability

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 4-(dichloromethyl)-2,6-dimethylpyridine and related compounds, future research is likely to focus on moving away from traditional, often harsh, synthetic conditions towards more sustainable alternatives.

One promising avenue is the exploration of metal-free [3+3] annulation strategies. mdpi.comnih.gov Recent studies have demonstrated the synthesis of polysubstituted pyridines through the reaction of β-enaminonitriles with β,β-dichloromethyl peroxides under metal-free conditions. mdpi.comnih.gov This approach offers mild reaction conditions, broad substrate scope, and excellent functional group tolerance, providing a practical alternative to transition-metal-catalyzed methods. mdpi.comnih.gov Further research in this area could lead to the direct and sustainable synthesis of dichloromethyl-substituted pyridines.

Another area of interest is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net The application of microwave technology to the synthesis of pyridine (B92270) derivatives, including those with dichloromethyl groups, could offer a more sustainable and efficient manufacturing process. researchgate.netijnrd.org

Furthermore, the development of catalytic intermolecular aza-Wittig/Diels-Alder sequences presents a novel approach to constructing the pyridine ring. nih.gov This method allows for a three-component synthesis of polysubstituted pyridines, and future work could adapt this strategy for the inclusion of dichloromethyl functionalities, enhancing the diversity of accessible compounds. nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The dichloromethyl group in this compound is a key functional handle that can be exploited for a variety of chemical transformations. Future research will likely focus on uncovering novel reactivity patterns of this group, leading to the synthesis of new and complex molecules.

One area of exploration is the photochemical functionalization of the pyridine ring. Recent studies have shown that pyridinyl radicals, generated through single-electron reduction of pyridinium (B92312) ions, can undergo effective coupling with various radicals. acs.org This approach offers distinct positional selectivity compared to classical Minisci chemistry and could be applied to functionalize the C-4 position of dichloromethyl-substituted pyridines in novel ways. acs.org

Additionally, the development of new methods for the direct C-H functionalization of the pyridine ring at positions remote to the nitrogen atom remains a significant challenge. nih.gov Overcoming the directing influence of the nitrogen atom to selectively functionalize other positions on the pyridine ring of this compound could open up new avenues for derivatization and the synthesis of unique molecular architectures. nih.gov

The table below summarizes potential areas for exploring novel reactivity:

| Reactivity Area | Potential Transformation | Significance |

| Photochemical Reactions | C-H functionalization via pyridinyl radicals | Access to novel substitution patterns |

| Remote C-H Activation | Selective functionalization at C3/C5 positions | Creation of unique isomers and derivatives |

| Cross-Coupling Reactions | Utilization of the dichloromethyl group as a coupling partner | Formation of new carbon-carbon and carbon-heteroatom bonds |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, computational methods can provide valuable insights into its structure, reactivity, and potential applications, thereby guiding experimental work.

Researchers are increasingly using computational modeling to predict the outcomes of chemical reactions before they are attempted in the lab. mit.edu By calculating properties like frontier orbital energies, it's possible to prescreen potential reactants and predict which combinations are likely to lead to the desired products. mit.edu This approach can save significant time and resources by avoiding unsuccessful experiments. mit.edu

Computational models can also be used to understand and predict the physicochemical properties of new pyridine derivatives. nih.gov Properties such as water solubility, lipophilicity, and the ability to cross biological barriers can be estimated, which is particularly important in the context of medicinal chemistry and drug discovery. nih.gov Furthermore, computational tools can assist in the design of molecules with specific electronic and optical properties for applications in materials science. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry and automated synthesis are transforming the way chemicals are manufactured, offering advantages in terms of safety, efficiency, and scalability. The integration of these technologies into the synthesis and derivatization of this compound represents a significant future research direction.

Continuous flow reactors, particularly when coupled with microwave technology, can enable the rapid and efficient synthesis of pyridines. researchgate.netbeilstein-journals.org These systems allow for precise control over reaction parameters such as temperature and residence time, leading to improved yields and purities. researchgate.netbeilstein-journals.org The Bohlmann–Rahtz pyridine synthesis, for example, has been successfully adapted to a one-step continuous flow process. beilstein-journals.org Applying such technologies to the synthesis of dichloromethyl-substituted pyridines could streamline their production. sci-hub.se

Automated synthesis platforms can be used to rapidly generate libraries of derivatives from a common starting material like this compound. This high-throughput approach is invaluable for screening for new compounds with desirable properties in fields such as drug discovery and materials science. acs.org

The benefits of integrating these advanced technologies are summarized below:

| Technology | Key Advantages | Potential Impact on Dichloromethyl-Pyridine Research |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise process control, scalability | More efficient and sustainable synthesis of the parent compound and its derivatives |

| Automated Synthesis | High-throughput screening, rapid library generation, miniaturization | Accelerated discovery of new compounds with interesting biological or material properties |

Potential for Derivatization in Novel Materials Science

The unique electronic and structural features of the pyridine ring make it an attractive building block for a wide range of materials. The presence of the dichloromethyl and methyl groups on this compound provides opportunities for further derivatization to create novel materials with tailored properties.

Pyridine derivatives are of great interest in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other optoelectronic devices. nih.govresearchgate.net The incorporation of the pyridine moiety can impart desirable properties such as thermal stability and specific mesophase behavior. nih.gov By modifying the substituents on the pyridine ring of this compound, it may be possible to fine-tune the photophysical properties and create new luminescent materials. nih.gov

Furthermore, pyridine-based structures are being explored for applications in agrochemicals. nih.gov The "Intermediate Derivatization Methods" approach, which involves modifying key structural intermediates, could be applied to this compound to discover new compounds with potential herbicidal, fungicidal, or insecticidal activity. nih.gov

Challenges and Opportunities in the Academic Study of Dichloromethyl-Substituted Pyridines

The academic study of dichloromethyl-substituted pyridines presents both challenges and opportunities. A key challenge lies in developing selective and efficient synthetic methods to access a wide range of derivatives. nih.gov Overcoming the inherent reactivity patterns of the pyridine ring to achieve desired substitutions remains an active area of research. nih.gov

However, these challenges also create significant opportunities for innovation. The development of novel synthetic methodologies for functionalizing these compounds could have broad implications for organic synthesis. acs.org Furthermore, the exploration of their unique chemical properties could lead to the discovery of new applications in areas ranging from medicine to materials science. semanticscholar.orgdoaj.orgresearchgate.netresearchgate.net The versatility of the pyridine scaffold ensures that research into its derivatives will continue to be a fruitful area of academic inquiry. researchgate.net

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic singlet peaks for the dichloromethyl group (δ 4.8–5.2 ppm) and methyl groups (δ 2.4–2.6 ppm). ¹³C NMR confirms the quaternary carbon of the pyridine ring (δ 150–155 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (C₈H₈Cl₂N⁺, calc. 196.455) .

- IR Spectroscopy : Absorbance bands for C-Cl stretches (550–650 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) validate functional groups .

What computational methods can model the electronic properties of this compound, and how do they predict its behavior in catalytic systems?

Advanced Research Question

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets accurately models frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. The electron-withdrawing dichloromethyl group lowers the LUMO energy, enhancing electrophilicity. Molecular dynamics simulations reveal preferential adsorption on Brønsted acid sites in zeolites, suggesting utility in acid-catalyzed reactions . Coupling DFT with experimental UV-Vis spectroscopy (λmax shifts) validates electronic transitions .

What are the common impurities encountered during synthesis, and how can they be identified and mitigated?

Basic Research Question

Common impurities include:

- Over-chlorinated derivatives : Detected via GC-MS (e.g., trichloromethyl byproducts). Mitigated by controlling chlorination time and temperature .

- Residual solvents (e.g., DCM) : Identified using ¹H NMR (δ 5.3 ppm for DCM) and eliminated via vacuum distillation.

- Oxidation products : HPLC with UV detection (λ = 254 nm) monitors pyridine N-oxide formation, preventable by conducting reactions under inert atmospheres .

How does this compound interact with Brønsted vs. Lewis acid sites in heterogeneous catalysis?

Advanced Research Question

Temperature-programmed desorption (TPD) of pyridine and 2,6-dimethylpyridine probes acid-site specificity. The compound’s methyl groups sterically hinder access to Lewis acid sites (e.g., Al³⁺ in zeolites), making it selective for Brønsted sites (protonated surfaces). IR spectroscopy of adsorbed pyridine (1540 cm⁻¹ for Brønsted, 1450 cm⁻¹ for Lewis) quantifies site distribution. Catalytic testing in alkylation reactions (e.g., toluene methylation) shows higher turnover frequencies on Brønsted-rich catalysts .

What strategies improve regioselectivity in functionalizing the pyridine ring of this compound?

Advanced Research Question

Directed ortho-metalation (DoM) using strong bases (e.g., LDA) at low temperatures (-78°C) enables regioselective substitution. The dichloromethyl group directs electrophilic attacks to the meta position, validated by X-ray crystallography of intermediates. Transition-metal catalysis (e.g., Pd(OAc)₂) with chelating ligands (2,2'-bipyridine) further enhances selectivity in C-H activation reactions .

What toxicological assessments are critical for handling this compound in laboratory settings?

Basic Research Question

- Acute Toxicity : LD₅₀ studies (OECD 423) classify it as Acute Tox. 4 Oral. Use PPE (gloves, goggles) to prevent exposure .

- Mutagenicity : Ames tests with Salmonella strains (TA98, TA100) show no mutagenic potential at <1 mg/mL, but antigenotoxic effects against 2-AA-induced mutations suggest protective roles .

- Environmental Impact : Biodegradation assays (OECD 301F) assess persistence; preliminary data indicate moderate biodegradability (>60% in 28 days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.